molecular formula C15H17ClN2O2S B4570738 N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B4570738
M. Wt: 324.8 g/mol
InChI Key: BTXGZGWETANTOC-UHFFFAOYSA-N
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Description

N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0699267 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design and study of complex structures based on molecular building blocks. Benzene-1,3,5-tricarboxamides (BTAs) have been extensively explored for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures are utilized in nanotechnology, polymer processing, and biomedical applications due to their multivalent nature and adaptable characteristics, promising a bright future for this multipurpose building block (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Research

In pharmaceutical research, compounds with complex structures like N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide are investigated for various therapeutic potentials. For instance, the exploration of imidazole derivatives for their antitumor activities showcases the importance of structural modification to enhance biological effects. Derivatives such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental Science

In environmental science, understanding the chemistry and toxicology of compounds like dioxins, which share structural similarities with complex organic compounds, is crucial. Research has delved into the developments since the classification of dioxins as human carcinogens, exploring their effects through mechanisms involving the aryl hydrocarbon receptor, which is present in both humans and animals. This research aids in assessing the potential risk to human health from environmental exposure to similar compounds (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

Properties

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-8(2)7-10(14(17)19)18-15(20)13-12(16)9-5-3-4-6-11(9)21-13/h3-6,8,10H,7H2,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXGZGWETANTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide
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N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 4
N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 5
N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.